
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with a suitable dihydroxy compound. One common method involves the use of 1,3-dihydroxy-2-(hydroxymethyl)propane as a starting material. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazolidine ring can undergo reduction reactions to form different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce various imidazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The hydroxyl groups and the imidazolidine ring play crucial roles in its reactivity. The compound can form hydrogen bonds and other interactions with target molecules, leading to various biochemical and chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione: A closely related compound with similar structural features.
Imidazolidine-2,4-dione: The parent compound, which lacks the hydroxyl groups and the hydroxymethyl substituent.
1,3-Dihydroxy-2-(hydroxymethyl)propane: A precursor used in the synthesis of the target compound.
Uniqueness
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione is unique due to the presence of multiple hydroxyl groups and the imidazolidine ring. These structural features confer specific reactivity and potential applications that distinguish it from other similar compounds. The combination of hydroxyl groups and the imidazolidine ring allows for versatile chemical modifications and interactions, making it valuable in various scientific and industrial contexts.
Eigenschaften
Molekularformel |
C7H12N2O5 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O5/c10-2-7(3-11,4-12)9-5(13)1-8-6(9)14/h10-12H,1-4H2,(H,8,14) |
InChI-Schlüssel |
PXBHBIVXFABODZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)N1)C(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


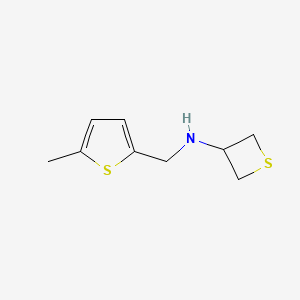


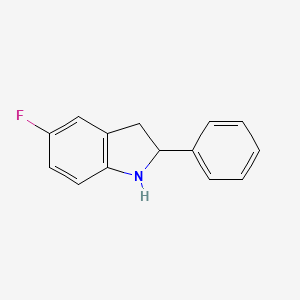
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
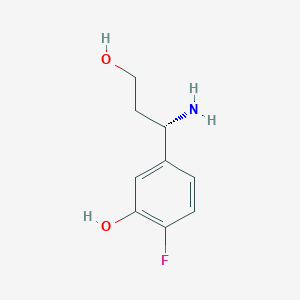

![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
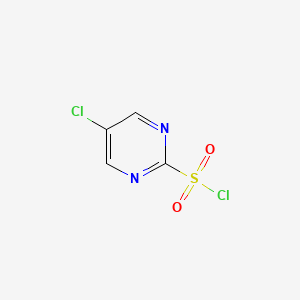
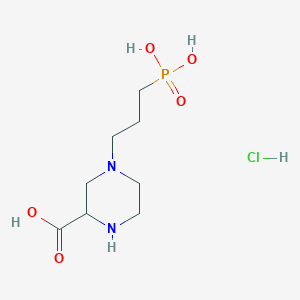



![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
